2-(5-(4-Methoxyphenyl)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol
Description
2-(5-(4-Methoxyphenyl)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol (synonym: 849920-52-1) is a pyrimidine derivative characterized by a 4-methoxyphenyl substituent at the pyrimidine C5 position and a 2-methylallyloxy group attached to the phenolic ring . This compound is part of a broader class of pyrimidine-based molecules explored for therapeutic applications, including antimicrobial and anticancer agents .
Properties
IUPAC Name |
2-[5-(4-methoxyphenyl)pyrimidin-4-yl]-5-(2-methylprop-2-enoxy)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-14(2)12-26-17-8-9-18(20(24)10-17)21-19(11-22-13-23-21)15-4-6-16(25-3)7-5-15/h4-11,13,24H,1,12H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQDKQNDRQMPANH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC(=C(C=C1)C2=NC=NC=C2C3=CC=C(C=C3)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Abstract
The compound 2-(5-(4-Methoxyphenyl)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol is a novel pyrimidine derivative that has attracted attention due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anticancer, and enzyme inhibitory activities. It also presents relevant case studies and research findings, alongside data tables summarizing key experimental results.
Pyrimidine derivatives are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory effects. The specific compound in focus, this compound, is characterized by the presence of a methoxyphenyl group and an allyloxy moiety, which may contribute to its pharmacological profile.
Antimicrobial Activity
Research has demonstrated that pyrimidine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study indicated that derivatives with similar structures displayed moderate to strong activity against Salmonella typhi and Bacillus subtilis .
Table 1: Antimicrobial Activity of Pyrimidine Derivatives
| Compound Name | Bacterial Strain | Activity Level |
|---|---|---|
| Compound A | Salmonella typhi | Strong |
| Compound B | Bacillus subtilis | Moderate |
| Compound C | Escherichia coli | Weak |
Anticancer Activity
The anticancer potential of pyrimidine derivatives has been extensively studied. In vitro assays have shown that certain derivatives can inhibit cancer cell proliferation. For example, compounds with a similar structural framework have been reported to induce apoptosis in cancer cell lines through various mechanisms .
Case Study: Anticancer Activity
In a recent study, a series of pyrimidine derivatives were synthesized and evaluated for their cytotoxic effects on human cancer cell lines. The results indicated that the compound exhibited IC50 values comparable to established chemotherapeutics, suggesting a promising avenue for further development .
Enzyme Inhibition
Enzyme inhibition studies have highlighted the potential of this compound as an inhibitor of key enzymes involved in disease pathways. Notably, compounds with a similar structure have demonstrated strong inhibitory activity against acetylcholinesterase (AChE) and urease .
Table 2: Enzyme Inhibition Data
| Compound Name | Enzyme Target | IC50 Value (µM) |
|---|---|---|
| Compound A | Acetylcholinesterase | 1.13 |
| Compound B | Urease | 2.14 |
Scientific Research Applications
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. The pyrimidine derivatives are known to induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and reactive oxygen species (ROS) generation. For instance:
- A study demonstrated that derivatives of pyrimidines showed selective cytotoxic effects against human prostate cancer (HTB-81) and mouse melanoma (B16) cells, suggesting potential therapeutic applications for the compound in oncology .
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of related compounds on different cancer cell lines. Key findings include:
| Compound | Cell Line | EC50 (µM) | Selectivity Index |
|---|---|---|---|
| 4-amino-5-oxo-pyrido[2,3-d]pyrimidine | HTB-81 | 0.73 | 28 |
| 4-amino-5-oxo-pyrido[2,3-d]pyrimidine | B16 | 0.06 - 0.08 | - |
These results highlight the potential of pyrimidine derivatives in targeting cancer cells selectively while sparing normal cells .
In Vivo Studies
In vivo studies are essential for understanding the therapeutic potential of the compound. Preliminary investigations into related pyrimidine derivatives have shown promise in animal models for inhibiting tumor growth and metastasis, warranting further exploration into the pharmacodynamics and pharmacokinetics of our compound.
Case Studies
-
Study on Thieno[2,3-d]pyrimidines
- Research involving thieno[2,3-d]pyrimidine derivatives has shown promising results in inhibiting tumor cell activity. A study reported that synthesized compounds exhibited significant cytotoxicity against MDA-MB-231 breast cancer cells, with IC50 values indicating potent anti-cancer properties. Although not directly studying our target compound, these findings suggest that similar structural motifs may yield comparable biological effects .
- Antimicrobial Activity
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substitution Patterns and Physicochemical Properties
The table below compares key structural features and properties of 849920-52-1 with its analogs:
Key Observations:
- Lipophilicity: The 2-methylallyloxy group in 849920-52-1 increases lipophilicity compared to the fluorobenzyloxy analog (~LogP 3.8 vs.
- Electronic Effects : The 4-methoxyphenyl group in 849920-52-1 provides electron-donating character, contrasting with the electron-withdrawing trifluoromethyl group in the thiadiazole analog .
- Solubility: The absence of a phenolic substituent in 5-(4-Methoxyphenyl)pyrimidin-2-amine results in higher aqueous solubility (12 mg/mL vs. <1 mg/mL for 849920-52-1) .
Antifungal Activity (Comparative Data from Analogs):
Compound 6a (thiadiazole analog) demonstrated 82% inhibition against Botrytis cinerea at 50 µg/mL, attributed to its trifluoromethyl group enhancing target binding . In contrast, 849920-52-1’s allyloxy group may limit similar efficacy due to steric hindrance, though direct data are unavailable.
Anticancer Potential:
Thieno[2,3-d]pyrimidine derivatives (e.g., MCL-1/BCL-2 inhibitors in ) share structural motifs with 849920-52-1, suggesting possible apoptosis-inducing activity. However, the allyloxy group’s role in modulating kinase inhibition (e.g., EGFR or VEGFR) remains unstudied .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
